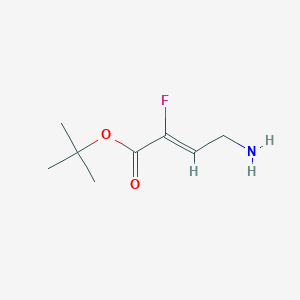

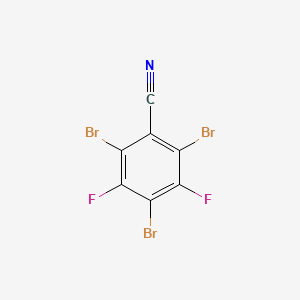

![molecular formula C17H14N6OS B2931704 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034404-82-3](/img/structure/B2931704.png)

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the reaction of phenyl esters of α-azido acids with trialkylphosphines .Molecular Structure Analysis

The molecular structure of triazole compounds, including “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For example, they can react with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Subsequent Suzuki cross-coupling reaction provides an efficient synthesis of 2,4,5-trisubstituted triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely. For example, the IR absorption spectra of some compounds show two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Drug Discovery

1,2,3-triazoles, the core structure of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging .

Materials Science

Mechanism of Action

Target of Action

The compound, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a heterocyclic compound that contains both a triazole and a thiadiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Similarly, thiazoles are found in many potent biologically active compounds . .

Mode of Action

Triazole compounds are known to interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . This interaction can lead to changes in the target’s function, affecting the biological system .

Biochemical Pathways

Compounds containing triazole and thiadiazole rings have been reported to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds containing triazole and thiadiazole rings have been reported to have antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The future directions for research into triazole compounds are promising. There is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This includes research into their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c24-17(13-6-7-14-15(10-13)22-25-21-14)20-16(11-23-18-8-9-19-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJCNMOHLQCOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)

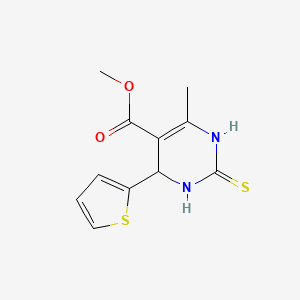

![4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2931631.png)

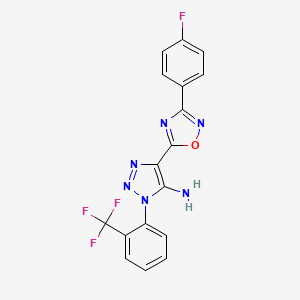

![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)

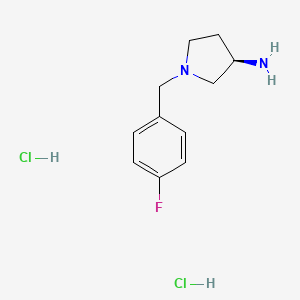

![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2931634.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2931637.png)

![6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2931638.png)

![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)

![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)